What are the fundamental properties of the hexafluoroarsenate anion?
What are the fundamental properties of the hexafluoroarsenate anion?
An In-depth Technical Guide on the Core Properties of the Hexafluoroarsenate Anion
For Researchers, Scientists, and Drug Development Professionals
The hexafluoroarsenate anion, [AsF₆]⁻, is a well-studied, non-coordinating anion that has found significant utility in both inorganic synthesis and materials science. Its robust nature and low reactivity make it an ideal counterion for stabilizing highly reactive cations and for use in electrochemical applications. This guide provides a comprehensive overview of its fundamental properties, including its structure, spectroscopy, thermodynamics, and reactivity, supported by quantitative data and detailed experimental protocols.
Structural Properties
The hexafluoroarsenate anion exhibits a highly symmetric octahedral geometry, with the arsenic atom at the center and six fluorine atoms at the vertices. This geometry is consistent across a wide range of its salts, with minor distortions depending on the cation and crystal packing forces.
Crystallographic Data
The structural parameters of the [AsF₆]⁻ anion have been determined through single-crystal X-ray diffraction of its various salts. The As-F bond lengths are typically in the range of 1.67 to 1.72 Å, and the F-As-F bond angles are very close to the ideal 90° and 180° of a perfect octahedron.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Avg. As-F Bond Length (Å) | Reference |
| KAsF₆ | Rhombohedral | R-3 | 7.359(1) | 7.359(1) | 7.424(1) | 90 | 90 | 120 | ~1.71 | [Various sources] |
| CsAsF₆ | Rhombohedral | R-3 | 7.723(1) | 7.723(1) | 8.050(1) | 90 | 90 | 120 | ~1.70 | [1] |
| NOAsF₆ | Orthorhombic | Pnma | 9.88(2) | 6.07(1) | 7.20(1) | 90 | 90 | 90 | ~1.67 | [Various sources] |
| O₂AsF₆ | Rhombohedral | R-3 | - | - | - | - | - | - | ~1.68 | [2] |
| [XeF₅][AsF₆] | Monoclinic | P2₁/c | 8.225(2) | 10.106(2) | 10.222(2) | 90 | 90.99(2) | 90 | ~1.70 | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for the determination of the crystal structure of a hexafluoroarsenate salt is as follows:
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Crystal Selection and Mounting: A suitable single crystal of the hexafluoroarsenate salt is selected under a polarizing microscope. The crystal, typically with dimensions of 0.1-0.3 mm, is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect against X-ray damage.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.
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Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined by least-squares methods against the experimental diffraction data to minimize the difference between the observed and calculated structure factors.
Spectroscopic Properties
The vibrational and nuclear magnetic resonance spectra of the hexafluoroarsenate anion are characteristic of its octahedral symmetry.
Vibrational Spectroscopy
For an octahedral molecule of Oₕ symmetry, the [AsF₆]⁻ anion has six fundamental vibrational modes. These are:
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ν₁ (A₁g): Symmetric As-F stretch (Raman active)
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ν₂ (E₉): Symmetric As-F stretch (Raman active)
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ν₃ (F₁ᵤ): Antisymmetric As-F stretch (IR active)
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ν₄ (F₁ᵤ): Antisymmetric F-As-F bend (IR active)
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ν₅ (F₂₉): Antisymmetric F-As-F bend (Raman active)
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ν₆ (F₂ᵤ): Antisymmetric F-As-F bend (inactive)
| Vibrational Mode | KAsF₆ (cm⁻¹) | CsAsF₆ (cm⁻¹) | O₂AsF₆ (cm⁻¹) | Activity |
| ν₁ (A₁g) | 685 | 682 | 683 | Raman |
| ν₂ (E₉) | 575 | 570 | 579 | Raman |
| ν₃ (F₁ᵤ) | ~700 | ~695 | ~700 | IR |
| ν₄ (F₁ᵤ) | ~390 | ~385 | ~390 | IR |
| ν₅ (F₂₉) | 371 | 368 | 375 | Raman |
Experimental Protocol: Raman Spectroscopy
A typical experimental setup for obtaining the Raman spectrum of a solid hexafluoroarsenate salt is as follows:
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Sample Preparation: A small amount of the crystalline hexafluoroarsenate salt is placed in a glass capillary tube or pressed into a pellet.
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Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm or 785 nm diode laser), a sample illumination system, and a high-resolution spectrograph with a CCD detector is used.
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Data Acquisition: The laser is focused on the sample, and the scattered light is collected. A notch or edge filter is used to remove the intense Rayleigh scattered light. The Raman scattered light is then dispersed by a grating and detected by the CCD.
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Data Analysis: The resulting spectrum of intensity versus Raman shift (in cm⁻¹) is analyzed to identify the vibrational modes of the [AsF₆]⁻ anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The [AsF₆]⁻ anion can be studied by both ¹⁹F and ⁷⁵As NMR spectroscopy. The single ¹⁹F NMR resonance is indicative of the equivalence of the six fluorine atoms. The coupling between the ⁷⁵As (I = 3/2) and ¹⁹F nuclei gives rise to a characteristic 1:1:1:1 quartet in the ¹⁹F spectrum and a septet in the ⁷⁵As spectrum, although the latter is often broadened due to the quadrupolar nature of the ⁷⁵As nucleus.
| Parameter | Value | Reference |
| ¹J(⁷⁵As, ¹⁹F) Coupling Constant (in KAsF₆) | 905 Hz | [Various sources] |
| ¹⁹F Chemical Shift (vs. CFCl₃) | ~ -60 ppm | [Various sources] |
| ⁷⁵As Chemical Shift (vs. aqueous AsO₄³⁻) | ~ -150 ppm | [Various sources] |
Thermodynamic Properties
The thermodynamic stability of the hexafluoroarsenate anion contributes to its utility as a non-coordinating anion.
| Property | Value (kJ/mol) | Reference |
| Gas-Phase Enthalpy of Formation (ΔfH°[AsF₆]⁻(g)) | -1907 (±22) | [4] |
| Lattice Energy (U) of KAsF₆ (calculated) | ~600 | [Various sources] |
| Lattice Energy (U) of CsAsF₆ (calculated) | ~570 | [Various sources] |
Synthesis and Reactivity
The hexafluoroarsenate anion is typically synthesized from arsenic pentafluoride or arsenic trifluoride.
Synthesis of Potassium Hexafluoroarsenate (KAsF₆)
A common laboratory-scale synthesis of KAsF₆ involves the reaction of arsenic pentafluoride with potassium fluoride in a suitable solvent.[5]
Reaction: AsF₅ + KF → KAsF₆
Experimental Protocol:
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Materials and Setup: All manipulations should be carried out in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the moisture sensitivity of AsF₅. Anhydrous potassium fluoride and a suitable solvent such as anhydrous hydrogen fluoride (aHF) or sulfur dioxide (SO₂) are required.
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Reaction: A solution or suspension of anhydrous potassium fluoride in the chosen solvent is prepared in a reaction vessel made of a material resistant to HF (e.g., Teflon or Kel-F). Arsenic pentafluoride gas is then slowly bubbled through the stirred mixture at a controlled temperature (typically low temperatures, e.g., -78 °C to room temperature).
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Isolation and Purification: The resulting precipitate of KAsF₆ is isolated by filtration. The solid product is washed with the solvent and then dried under vacuum to remove any residual solvent.
Reactivity
The hexafluoroarsenate anion is generally considered to be chemically inert and a poor coordinating agent.[6]
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Hydrolytic Stability: It is resistant to hydrolysis in aqueous solutions.
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Redox Stability: It is stable towards many oxidizing and reducing agents. However, it can react with very strong reducing agents.
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Lewis Basicity: It is a very weak Lewis base, which is consistent with its non-coordinating nature.
Visualizations
Logical Workflow for Synthesis and Characterization
Reactivity Profile of the Hexafluoroarsenate Anion
References
- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium hexafluoroarsenate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
